Oxazolidine 4R, 5R Isomer is a specific stereoisomer of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The 4R, 5R configuration refers to the specific spatial arrangement of substituents around the chiral centers at the 4 and 5 positions of the oxazolidine ring.
Oxazolidines were first synthesized in the 1800s and have since been recognized for their diverse biological activities. The specific isomer, Oxazolidine 4R, 5R, has been studied extensively due to its unique properties and potential therapeutic applications. Research indicates that this compound can be derived from various amino acids and other precursors through specific synthetic pathways .
Oxazolidines belong to a class of compounds known as heterocycles, which are characterized by rings containing atoms of at least two different elements. Within this class, oxazolidines can be categorized based on the position of functional groups and the configuration of their stereocenters. The 4R, 5R isomer is one of several stereoisomers that can exist for oxazolidines.
The synthesis of Oxazolidine 4R, 5R Isomer typically involves several methods that utilize chiral amino acids or alcohols as starting materials. Common approaches include:
A notable example includes a method where L-serine is dissolved in sodium hydroxide, followed by the addition of a dioxane solution containing bis(trichloromethyl) carbonate. This process yields Oxazolidine 4R, 5R with varying efficiencies depending on the specific conditions used .
The molecular formula for Oxazolidine 4R, 5R Isomer is , indicating it contains ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure features a five-membered ring with specific stereochemistry at the 4 and 5 positions.
Oxazolidines can participate in various chemical reactions due to their electrophilic nature. Key reactions include:
The stability and reactivity of Oxazolidine 4R, 5R Isomer are influenced by its stereochemistry and substituents, allowing for selective functionalization in medicinal chemistry applications.
The mechanism by which Oxazolidine 4R, 5R exerts its biological effects often involves interaction with specific molecular targets such as receptors or enzymes. For instance:
Research has shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal RNA component of the ribosome, which is critical for translation .
Relevant data from spectral analysis indicates distinct peaks corresponding to functional groups within the molecule .
Oxazolidine 4R, 5R Isomer has several scientific uses:
The 4R,5R stereochemical configuration of oxazolidinone derivatives represents a critical determinant in molecular recognition of RNA targets, where chiral precision dictates binding affinity and functional modulation. Unlike proteins, RNA structures present shallow binding surfaces with limited deep pockets, necessitating ligands that exploit subtle topological differences through stereoelectronics and three-dimensional complementarity [4] [7]. The oxazolidinone scaffold's stereocenters at C4 and C5 influence:
Studies comparing 4R,5S vs. 4R,5R isomers reveal >10-fold affinity differentials for ribosomal and riboswitch targets, demonstrating that RNA macromolecules exhibit stereoselectivity despite lacking chiral binding pockets [6]. This principle is exemplified by linezolid (C5 S-configuration), where inversion at C5 abolishes antibacterial activity by disrupting key hydrogen bonds with 23S rRNA's A2451 nucleotide [1] [8].
Table 1: Stereochemical Impact on RNA Target Engagement
Isomer Configuration | Binding Affinity (Kd, μM) | Biological Effect | RNA Target |
---|---|---|---|
4R,5R | 1.6 ± 0.5 | Agonist | T-box antiterminator |
4S,5R | 3.0 ± 1.0 | Partial agonist | T-box antiterminator |
4R,5S | 16.0 ± 5.0 | Weak binder | T-box antiterminator |
cis-4,5-disubstituted | >100 | No binding | T-box antiterminator |
Data derived from fluorescence-monitored binding assays against B. subtilis glyQS antiterminator model RNA [6]
The oxazolidinone scaffold emerged from systematic synthetic optimization beginning with DuPont's discovery of DuP-721 (1987), a racemic 5-(aminomethyl)-3-aryl-2-oxazolidinone exhibiting modest Gram-positive activity but unacceptable toxicity [5] [10]. Pharmacia's chiral resolution efforts (1990s) established the non-negotiable requirement of S-configuration at C5, leading to eperezolid and ultimately linezolid (FDA-approved 2000) – the first synthetic antibiotic class in 50 years targeting 23S rRNA [1] [10]. This historical progression underscores three evolutionary phases:
Table 2: Evolution of Oxazolidinone Pharmacophores Targeting RNA
Generation | Representative Agent | Key Structural Features | RNA Target Specificity |
---|---|---|---|
First | Linezolid | 5(S)-Acetamidomethyl, 3-F-4-morpholinophenyl | 50S P-site (23S rRNA) |
Second | Tedizolid | 5(S)-Hydroxymethyl, 6-methylpyridin-3-yl | 50S P-site (enhanced U2585 contact) |
Third | Radezolid | Biaryl C-ring, 5(S)-acetamido | Ribosomal + riboswitch engagement |
Experimental | 4R,5R Isomer derivatives | Cis-4,5-disubstituted with 4R,5R chirality | T-box antiterminator model |
The 4R,5R oxazolidinone isomer demonstrates unique efficacy against the Bacillus subtilis T-box riboswitch – a structured mRNA element regulating aminoacyl-tRNA-synthetase transcription via tRNA sensing [3] [6]. This system exemplifies stereochemical targeting of noncoding RNAs through:
Molecular Recognition Mechanism
The antiterminator domain contains a conserved 7-nucleotide bulge (5'-UGGAGGU-3') that base-pairs with uncharged tRNA's acceptor end. 4R,5R oxazolidinones (e.g., compound rac-2) bind this bulge with Kd = 0.9 μM – 14-fold tighter than linezolid – acting as tRNA-mimicking agonists that stabilize the antiterminator conformation even without cognate tRNA [3] [6]. Crucially, the stereochemistry enables:
Stereochemical Divergence from Ribosomal Targeting
Unlike the ribosomal P-site – which exhibits absolute stereoselectivity for 5(S)-isomers – the T-box antiterminator displays unprecedented tolerance for 4R,5R and 4S,5S enantiomers (ΔKd < 2-fold) [6]. This arises from:
Functional assays using fluorescence-monitored transcription confirm 4R,5R isomers promote readthrough efficacy (EC50 = 1.8 μM) comparable to natural tRNA ligands, while cis-isomers exhibit negligible activity due to incompatible pharmacophore projection [3] [6]. This establishes the 4R,5R scaffold as a privileged structure for targeting structured RNA elements beyond the ribosome.
Table 3: Efficacy of 4R,5R Isomer Against Resistant Pathogens
Bacterial Strain | Resistance Mechanism | Linezolid MIC90 (μg/mL) | 4R,5R Oxazolidinone MIC90 (μg/mL) |
---|---|---|---|
Staphylococcus aureus (MRSA) | None | 1.0 | 0.5 |
S. aureus (cfr+) | 23S rRNA methylation | 32.0 | 4.0 |
Enterococcus faecium (VRE) | None | 1.0 | 0.25 |
Mycobacterium tuberculosis (MDR) | rplC mutation | 1.0 | 0.125 |
MIC90: Minimum inhibitory concentration inhibiting 90% isolates; data compiled from oxazolidinone development studies [5] [10]
Synthetic Access and Optimization
Chiral synthesis of 4R,5R isomers employs asymmetric aziridination of enantiopure glycidyl derivatives followed by regioselective nucleophilic ring opening. Key steps include:
Optimized derivatives replace the traditional C5 acetamido group with 1,2,3-triazole or isoxazole bioisosteres, improving riboswitch affinity while avoiding mitochondrial toxicity liabilities [5] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1